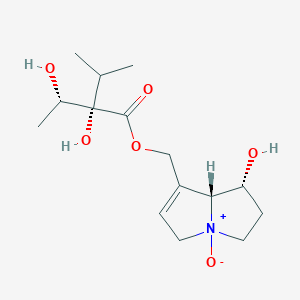
Lycopsamin-N-oxid
Übersicht
Beschreibung
Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly those belonging to the Boraginaceae family . It is a derivative of lycopsamine, characterized by the presence of an N-oxide functional group. Pyrrolizidine alkaloids, including lycopsamine N-oxide, are known for their hepatotoxic and carcinogenic properties .
Wissenschaftliche Forschungsanwendungen
Lycopsamine N-oxide has several scientific research applications:
Wirkmechanismus
Target of Action
Lycopsamine N-oxide is a derivative of Lycopsamine, which is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are secondary plant metabolites produced naturally for protection against herbivores in some plant families . .
Mode of Action
It is known that pyrrolizidine alkaloids and their n-oxides can exhibit genotoxic and carcinogenic effects on humans and livestock . They share a common 1-hydroxymethyl-7-hydroxypyrrolizidine core structure (necine base), and a double bond at the 1,2-position is crucial for their toxic potential .
Biochemical Pathways
It is known that pyrrolizidine alkaloids can cause a burst of intracellular reactive oxygen species (ros), mitochondrial apoptosis, and endoplasmic reticulum (er) stress . They can also cause an increase in intracellular Ca2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway .
Result of Action
It is known that pyrrolizidine alkaloids can inhibit the ability of cells to proliferate, colonize, and migrate, and induce apoptosis in a dose-dependent manner .
Action Environment
It is known that the production of pyrrolizidine alkaloids in plants can be influenced by environmental factors such as herbivore attack .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lycopsamine N-oxide can be synthesized through the oxidation of lycopsamine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent like methanol or ethanol, and the temperature is maintained at a moderate level to ensure the stability of the product.
Industrial Production Methods: Industrial production of lycopsamine N-oxide involves the extraction of lycopsamine from plant sources followed by its chemical oxidation. The extraction process includes the use of polar solvents such as methanol or aqueous dilute acid solutions to efficiently extract the alkaloid from plant material . The extracted lycopsamine is then subjected to oxidation to produce lycopsamine N-oxide.
Analyse Chemischer Reaktionen
Types of Reactions: Lycopsamine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Lycopsamine N-oxide can be reduced back to lycopsamine using reducing agents like sodium borohydride.
Substitution: The N-oxide group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, ethanol, aqueous dilute acids.
Major Products Formed:
Oxidation Products: Further oxidized pyrrolizidine alkaloids.
Reduction Products: Lycopsamine.
Vergleich Mit ähnlichen Verbindungen
- Intermedine N-oxide
- Echimidine N-oxide
- Lasiocarpine N-oxide
- Senecionine N-oxide
Comparison: Lycopsamine N-oxide is similar to other pyrrolizidine alkaloid N-oxides in terms of its chemical structure and toxicological properties. it is unique in its specific occurrence in certain plant species and its distinct metabolic pathways . Compared to compounds like lasiocarpine N-oxide, lycopsamine N-oxide is considered to have a lower toxicity profile .
Eigenschaften
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-FVZLBROTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


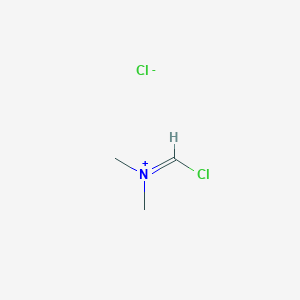




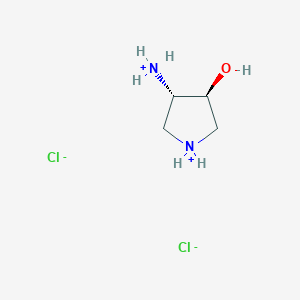
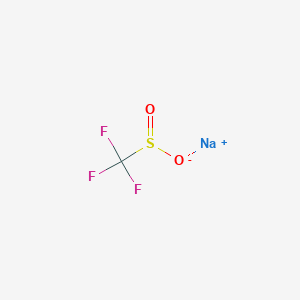


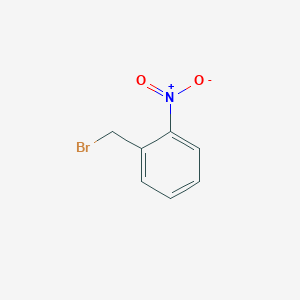


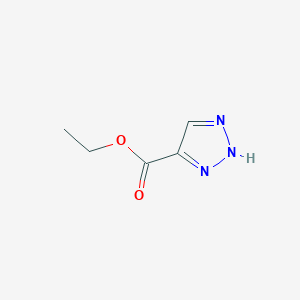
![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
